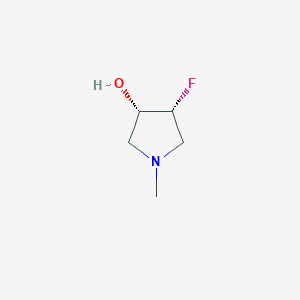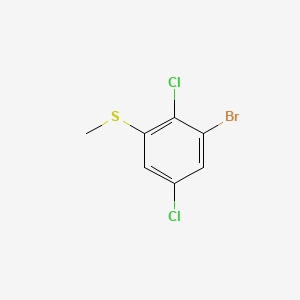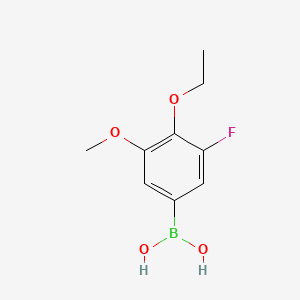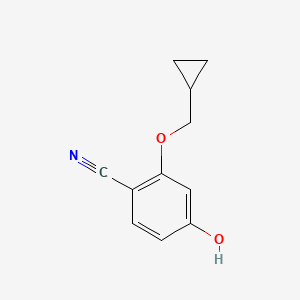![molecular formula C8H10O B14029168 Spiro[2.4]hepta-4,6-dien-1-ylmethanol](/img/structure/B14029168.png)
Spiro[2.4]hepta-4,6-dien-1-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[24]hepta-4,6-dien-1-ylmethanol is a chemical compound with the molecular formula C8H10O It is characterized by a spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Spiro[2.4]hepta-4,6-dien-1-ylmethanol can be synthesized through various synthetic routes. One common method involves the cycloaddition reaction of this compound with phenyltriazolinedione (PTAD). This reaction results in the formation of a novel rearranged product, 4-phenyl-1-[(3aR(S),6S®)-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques, including cycloaddition reactions and rearrangement processes. The reaction conditions often require controlled temperatures and the use of specific reagents to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[2.4]hepta-4,6-dien-1-ylmethanol undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The compound reacts with PTAD to form complex spirocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phenyltriazolinedione (PTAD) and other cycloaddition partners. The reactions typically require controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include complex spirocyclic structures, such as 4-phenyl-1-[(3aR(S),6S®)-1a,2,3a,6-tetrahydro-1H-cyclopenta[b]cyclopropa[c]furan-6-yl]-1,2,4-triazolidine-3,5-dione .
Wissenschaftliche Forschungsanwendungen
Spiro[2.4]hepta-4,6-dien-1-ylmethanol has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of spiro[2.4]hepta-4,6-dien-1-ylmethanol involves its ability to undergo cycloaddition reactions and form complex spirocyclic structures. The molecular targets and pathways involved in these reactions include the interaction with phenyltriazolinedione (PTAD) and the formation of novel rearranged products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds have similar spirocyclic structures and are used in various biological applications.
Spiro[cyclopropane-1,9’-fluorene]: This compound is synthesized through the Corey–Chaykovsky reaction and has applications in organic synthesis.
Uniqueness
Spiro[2.4]hepta-4,6-dien-1-ylmethanol is unique due to its specific spirocyclic structure and its ability to undergo novel rearrangement reactions. This makes it a valuable compound for studying complex chemical transformations and developing new materials.
Eigenschaften
Molekularformel |
C8H10O |
|---|---|
Molekulargewicht |
122.16 g/mol |
IUPAC-Name |
spiro[2.4]hepta-4,6-dien-2-ylmethanol |
InChI |
InChI=1S/C8H10O/c9-6-7-5-8(7)3-1-2-4-8/h1-4,7,9H,5-6H2 |
InChI-Schlüssel |
BLMKSVPTAFVVFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12C=CC=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


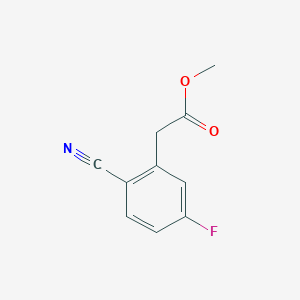
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)
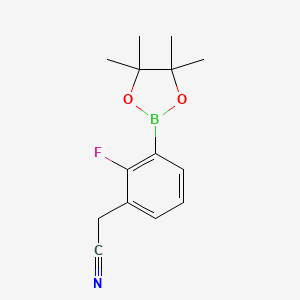
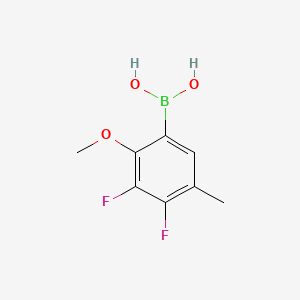
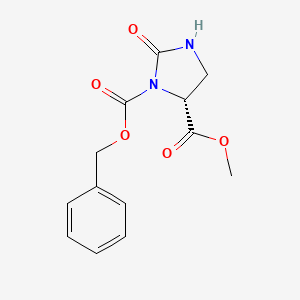
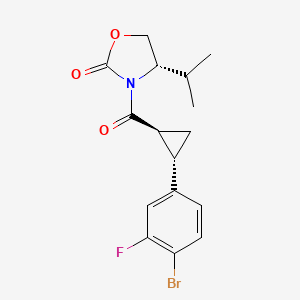
![ethyl 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]propanoate](/img/structure/B14029131.png)

